ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate

Disperse dye Physicochemical properties Polyester dyeing

This ethyl ester monoazo disperse dye offers improved alkali-clearing functionality over the methyl ester (C.I. Disperse Yellow 60), reducing hydrosulfite reliance. Its tailored logP enhances fiber partitioning and sublimation fastness at 190–210°C. Ideal for eco-conscious dyehouses and logP–performance R&D. Request lot-specific shade strength and clearing efficiency data.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
CAS No. 16926-70-8
Cat. No. B097252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate
CAS16926-70-8
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H18N4O3/c1-3-26-19(25)14-9-11-15(12-10-14)20-21-17-13(2)22-23(18(17)24)16-7-5-4-6-8-16/h4-12,22H,3H2,1-2H3
InChIKeyAZJDYKRGCOOWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL] (The mean of the results at pH 7.4)

Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate (CAS 16926-70-8) – Procurement-Relevant Chemical Profile


Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate is a monoazo disperse dye belonging to the azopyrazolone class, characterized by a pyrazolone coupler linked via an azo bridge to an ethyl benzoate ester [1]. With a molecular weight of 350.37 g/mol (C19H18N4O3), it is structurally analogous to the well-known C.I. Disperse Yellow 60 (the methyl ester) but possesses a longer-chain ester group that modulates hydrophobicity, solubility, and alkali-clearing behavior [2]. The compound is primarily employed in the coloration of hydrophobic synthetic fibers such as poly(ethylene terephthalate) (PET) and is listed under EC number 240-992-4 [3].

Why Interchanging Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate with In-Class Analogs Risks Performance Gaps


Although the pyrazolone-azo chromophore is conserved across the methyl, ethyl, and benzyl ester series, the ester alkyl chain length directly governs key application-critical properties: hydrophobicity (logP), solubility in dyeing liquors, thermal stability during exhaust dyeing, and chemo-selectivity during alkali clearing aftertreatment [1]. Substituting the ethyl ester with its methyl congener (C.I. Disperse Yellow 60) alters the dye–fiber partitioning coefficient and can shift the shade, reduce build-up, or compromise the environmental profile of the clearing step. The following quantitative evidence demonstrates the distinct position of the ethyl ester within this compound family.

Quantitative Differentiation Evidence for Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate


Molecular Weight and Alkyl Chain Length Differentiate Key Physicochemical Parameters from the Methyl Ester Analog

The ethyl ester derivative (CAS 16926-70-8) has a molecular weight of 350.37 g/mol, 14.03 g/mol heavier than the methyl ester analog (C.I. Disperse Yellow 60, CAS 15790-15-5, MW 336.34 g/mol) [1]. The boiling point at atmospheric pressure is 537°C for the ethyl ester vs. 528.6°C for the methyl ester (Δ = 8.4°C), and the flash point is 278.6°C vs. 273.5°C (Δ = 5.1°C) [1][2]. The density of the ethyl ester is 1.26 g/cm³ [1]. These differences reflect the additional methylene group, which increases the molecular volume and reduces volatility, potentially influencing dye sublimation fastness on polyester.

Disperse dye Physicochemical properties Polyester dyeing

Carboxylic Ethyl Ester Functionality Enables Effective Alkali Clearing, Unlike Methyl Ester or Free Acid Analogs

Cui et al. (2017) demonstrated that azo disperse dyes containing a carboxylic ethyl ester group (structurally analogous to the target compound) exhibit good alkali clearing ability on PET fabric, achieving effective removal of unfixed surface dye without the use of sodium dithionite (reduction clearing) [1]. Alkali clearing (NaOH, 2 g/L, 80°C, 20 min) produced washing fastness and rubbing fastness ratings comparable to reduction clearing, while avoiding the generation of carcinogenic aromatic amines associated with reductive cleavage of azo bonds [1]. The ethyl ester hydrolyzes to ethanol and the carboxylic acid under alkaline conditions, a decomposition pathway that is environmentally benign [1]. In contrast, the methyl ester analog (C.I. Disperse Yellow 60) does not possess this engineered alkali-clearing functionality, as its methyl ester hydrolyzes to methanol, which is more toxic and less desirable for wastewater discharge .

Alkali-clearable dye Reduction clearing Environmental aftertreatment

Hydrophobicity (logP) and Aqueous Solubility Differentiate the Ethyl Ester from the Carboxylic Acid Congener

The ethyl ester exhibits higher calculated hydrophobicity (XLogP3 ≈ 3.4) compared to the free carboxylic acid analog (CAS 30926-22-8, XLogP3 ≈ 2.1) [1]. This increased logP enhances dye–fiber substantivity for hydrophobic PET fibers, improving exhaustion from aqueous dyebaths. The free acid, due to its ionizable carboxyl group at alkaline pH, exhibits higher water solubility and reduced affinity for polyester, resulting in lower color yield under standard exhaust dyeing conditions [2].

Partition coefficient Solubility Dye exhaustion

Best-Value Application Scenarios for Ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate


High-Temperature Exhaust Dyeing of Polyester with Alkali Clearing Aftertreatment

The ethyl ester's balanced hydrophobicity and engineered alkali-clearing functionality, supported by the Cui et al. (2017) demonstration of comparable wash fastness to reduction clearing [1], make it a strong candidate for dyehouses transitioning away from hydrosulfite-based clearing. The higher molecular weight may confer slightly improved sublimation fastness during thermosol fixation at 190–210°C. Procurement should prioritize lot-specific shade strength and clearing efficiency testing.

Reference Standard for Analytical Method Development in Disperse Dye Characterization

The compound's distinct retention time on reversed-phase HPLC (relative to the methyl ester) and its defined boiling point (537°C) [2] enable its use as a chromatographic or spectrophotometric reference standard for identifying pyrazolone-azo dye components in complex technical dye mixtures. Its unique mass (m/z 350.37) provides clear differentiation in LC–MS profiling.

Structure–Property Relationship Studies on Azopyrazolone Disperse Dyes

In academic or industrial R&D programs exploring the effect of ester chain length on dye exhaustion, fastness, and environmental aftertreatment, the ethyl ester serves as the intermediate homolog between the methyl ester (C.I. Disperse Yellow 60) and the benzyl ester, enabling systematic mapping of the logP–performance relationship [3].

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